(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate
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Description
This compound is a derivative of bicyclo[2.2.1]heptane, which is a type of organic compound known as a bridged hydrocarbon . The “bicyclo” prefix indicates that the molecule contains two rings that share more than two atoms, and the numbers in brackets (2.2.1) describe the number of atoms in each part of the ring system .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic ring system, with the various functional groups (nitro, oxo, carboxylate) attached at specific positions. The (1S,2S,4S) prefix indicates the stereochemistry of the molecule, i.e., the spatial arrangement of the atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the nitro group is electron-withdrawing, which could make the molecule susceptible to nucleophilic attack. The carboxylate group could potentially engage in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like nitro and carboxylate could impact the compound’s solubility in different solvents .Scientific Research Applications
Organocatalysis and Transition-Metal Catalysis
This compound has been investigated in the context of organocatalysis. Organocatalysis involves using organic molecules as catalysts to promote chemical reactions. The compound’s structure suggests potential reactivity, and researchers have explored its role in asymmetric catalysis . Specifically, it has been used in the synthesis of other compounds through Michael addition reactions and nucleophilic aromatic substitutions.
Bifunctional Hydrogen-Bond Donor Organocatalysts
The compound’s chiral center and bicyclo[2.2.1]heptane framework make it an interesting candidate for bifunctional hydrogen-bond donor organocatalysts. These catalysts simultaneously activate both nucleophilic and electrophilic reactants. Researchers have developed efficient bifunctional organocatalysts based on similar scaffolds, such as camphor-1,3-diamine derivatives. These catalysts find applications in various synthetic transformations .
Synthetic Methodology
The compound’s synthesis pathway involves a three-step process from camphor-derived diamine. Researchers have confirmed its structure using various spectroscopic techniques. Further optimization of the synthetic route and exploration of related derivatives could enhance its utility in synthetic chemistry .
Diabetes and Metabolic Disorders
Interestingly, related compounds have shown effects on blood glucose levels and insulin regulation. While not directly studied for this compound, its structural features warrant investigation in the context of diabetes and metabolic disorders. Animal studies could provide insights into its potential as an anti-diabetic agent .
Formal [4 + 2] Cycloaddition Reactions
The compound’s bicyclo[2.2.1]heptane core could be exploited in formal [4 + 2] cycloaddition reactions. Such reactions allow rapid access to diverse bicyclo[2.2.1]heptane-1-carboxylates, which have applications in synthetic chemistry. Researchers have achieved enantioselective synthesis of these compounds using organocatalysis .
properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 6-nitro-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-19(2)12-6-7-20(19,3)16(10-12)27-18(23)14-9-11-8-13(21(24)25)4-5-15(11)26-17(14)22/h4-5,8-9,12,16H,6-7,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKHNBFWANDRDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
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